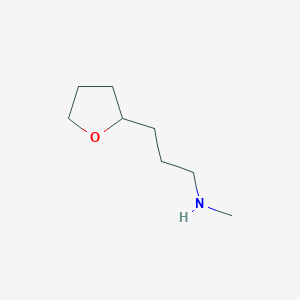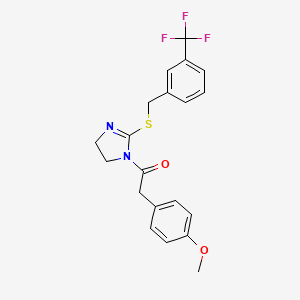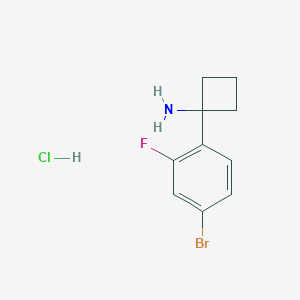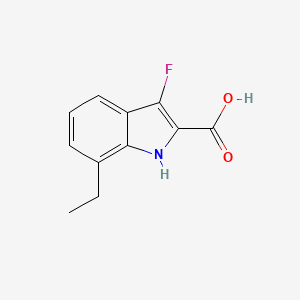
7-ethyl-3-fluoro-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-ethyl-3-fluoro-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C11H10FNO2 . It belongs to the class of organic compounds known as indoles, which are characterized by a heterocyclic aromatic system composed of a benzene ring fused to a pyrrole ring .
Synthesis Analysis
The synthesis of this compound and similar indole derivatives often involves strategies such as Fischer indolisation . This process is a one-pot, three-component protocol that is operationally straightforward, generally high yielding, and draws upon readily available building blocks .Molecular Structure Analysis
The molecular structure of this compound includes an indole core, which is a biologically known pharmacophore in medicinal molecules . The InChI code for this compound is 1S/C11H10FNO2/c1-2-6-4-3-5-7-8 (12)10 (11 (14)15)13-9 (6)7/h3-5,13H,2H2,1H3, (H,14,15) .Chemical Reactions Analysis
Indole derivatives, including this compound, are known to exhibit strong enzyme inhibitory properties . The presence of a carboxamide moiety in indole derivatives allows these compounds to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 207.2 .Applications De Recherche Scientifique
7-ethyl-3-fluoro-1H-indole-2-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular function . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have been found to inhibit the replication of various RNA and DNA viruses .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological effects, including antiviral, anti-inflammatory, and anticancer activities .
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 7-ethyl-3-fluoro-1H-indole-2-carboxylic acid in lab experiments is its high potency and specificity. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-bacterial properties, which make it a promising candidate for further research. However, one of the major limitations of using this compound in lab experiments is its high cost and limited availability.
Orientations Futures
There are several future directions for the research on 7-ethyl-3-fluoro-1H-indole-2-carboxylic acid. One of the major areas of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of its potential use in the treatment of neurological disorders. Further studies are also needed to determine its safety and efficacy in humans. Additionally, the development of novel derivatives and analogs of this compound may lead to the discovery of more potent and specific compounds with potential applications in various fields of scientific research.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research for its potential applications in various fields. Its high potency and specificity make it a promising candidate for further research. However, more studies are needed to determine its safety and efficacy in humans, and the development of more efficient and cost-effective synthesis methods is required to make it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of 7-ethyl-3-fluoro-1H-indole-2-carboxylic acid involves the reaction of 3-fluoroaniline with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to a series of chemical reactions that involve the use of different reagents and solvents. The final product is obtained after purification and isolation by chromatography.
Safety and Hazards
The compound is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
7-ethyl-3-fluoro-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-2-6-4-3-5-7-8(12)10(11(14)15)13-9(6)7/h3-5,13H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVQYOJAUQWJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(N2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide](/img/structure/B2880556.png)

![N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide](/img/structure/B2880560.png)
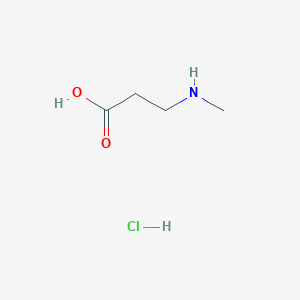
![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea](/img/structure/B2880564.png)
![3-[4-(Methoxycarbonyl)-1,3-thiazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2880565.png)

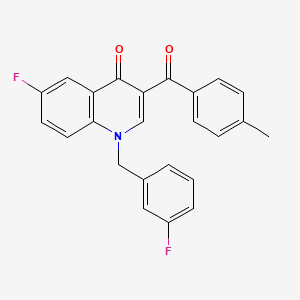
![(Z)-3-[3-(1-benzofuran-2-yl)-1-methylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2880572.png)
